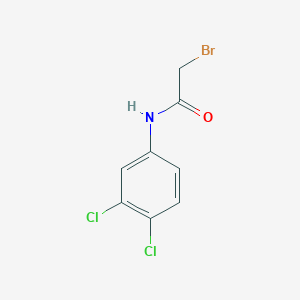

2-bromo-N-(3,4-dichlorophenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

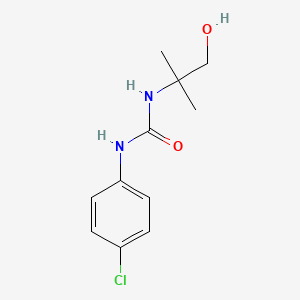

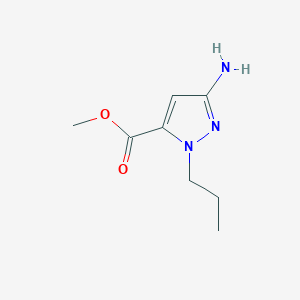

“2-bromo-N-(3,4-dichlorophenyl)acetamide” is a chemical compound with the molecular formula C8H6BrCl2NO . It has a molecular weight of 282.95 .

Molecular Structure Analysis

The molecular structure of “2-bromo-N-(3,4-dichlorophenyl)acetamide” includes a bromine atom attached to an acetamide group, and a dichlorophenyl group attached to the nitrogen atom of the acetamide . The InChI code for this compound is 1S/C8H6BrCl2NO/c9-4-8(13)12-5-1-2-6(10)7(11)3-5/h1-3H,4H2,(H,12,13) .Aplicaciones Científicas De Investigación

Crystal Structure and Supramolecular Assembly

Research has demonstrated the significance of halogenated acetamides in the study of crystal structures and supramolecular assembly. For instance, the study of N-(2-chlorophenyl) acetamide and phenyl (2-bromomethyl) benzoate revealed insights into the formation of three-dimensional architectures facilitated by weak C–H···Cl/Br interactions. Hirshfeld surface analysis of related compounds highlighted the prevalence of H···H, H···π, H···O, and H···Cl/Br contacts in these structures, indicating their potential applications in material science and crystal engineering (Hazra et al., 2014).

Quantum Chemical Calculations

Quantum chemical calculations of dichloro-N-(dichlorophenyl) acetamide derivatives have provided detailed insights into molecular structural parameters, vibrational frequencies, and thermodynamic properties. These studies are crucial for predicting reactivities towards electrophilic and nucleophilic attacks, and for understanding charge delocalization within the molecule. Such analyses are instrumental in exploring the potential of halogenated acetamides in pharmaceuticals and materials science (Choudhary et al., 2014).

Antiviral and Antiapoptotic Effects

In the context of medical research, halogenated acetamides have shown promise in the treatment of viral diseases. A novel anilidoquinoline derivative, closely related to the chemical class of 2-bromo-N-(3,4-dichlorophenyl)acetamide, demonstrated significant antiviral and antiapoptotic effects in vitro. This compound reduced viral load and increased survival in Japanese encephalitis virus-infected mice, suggesting the potential therapeutic applications of halogenated acetamides in antiviral treatments (Ghosh et al., 2008).

Potential Pesticides

Explorations into the applications of N-aryl-2,4-dichlorophenoxyacetamide derivatives have indicated their potential as pesticides. Characterization by X-ray powder diffraction provided experimental data crucial for the development of new organic compounds with pesticidal properties. This research underscores the versatility of halogenated acetamides in agricultural sciences and pest management strategies (Olszewska et al., 2008).

Advanced Oxidation Processes

In environmental sciences, the role of halogenated acetamides in advanced oxidation processes has been studied. Research assessing the effects of halide ions on the degradation of acetaminophen under UV/H2O2 treatment highlighted the complex roles of halides. This study provides insights into the degradation mechanisms of organic pollutants and the selective reactivity of halogen radicals, demonstrating the potential environmental applications of halogenated acetamides in water and wastewater treatment (Li et al., 2015).

Safety and Hazards

Propiedades

IUPAC Name |

2-bromo-N-(3,4-dichlorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrCl2NO/c9-4-8(13)12-5-1-2-6(10)7(11)3-5/h1-3H,4H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBKMKSXLCWBAJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)CBr)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrCl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(3,4-dichlorophenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,5-dimethoxyphenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B2876387.png)

![Ethyl 2-cyano-3-[(2,4-dimethoxyphenyl)amino]prop-2-enoate](/img/structure/B2876391.png)

![(1R,5S)-8-((1H-imidazol-4-yl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2876399.png)

![N-[1-(2-Fluorophenyl)-3-hydroxypropyl]prop-2-enamide](/img/structure/B2876402.png)